4,7-seco-Tebipenemoic Acid Pivoxil

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,7-seco-Tebipenemoic Acid Pivoxil is a chemical compound with the molecular formula C22H33N3O7S2 and a molecular weight of 515.64 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4,7-seco-Tebipenemoic Acid Pivoxil are not detailed in the search results. It’s known that its molecular formula is C22H33N3O7S2 and it has a molecular weight of 515.64 .科学的研究の応用

Treatment of Respiratory Infections

4,7-seco-Tebipenemoic Acid Pivoxil: is utilized in the treatment of respiratory infections such as pneumonia, otitis media, and sinusitis . The compound, being a carbapenem, is effective against a broad spectrum of bacteria.

Experimental Procedure

Clinical trials have been conducted to compare the pharmacokinetics and safety of different preparations of the compound in healthy adults. The study design typically includes a randomized, open, single-dose oral administration in a crossover bioequivalence trial.

Results

The trials concluded that the test and reference preparations of 4,7-seco-Tebipenemoic Acid Pivoxil were bioequivalent, with all adverse events noted as mild, indicating the compound’s safety and efficacy .

Pharmacokinetics and Urinary Excretion

The pharmacokinetics and urinary excretion of 4,7-seco-Tebipenemoic Acid Pivoxil granules have been studied after single escalating oral doses in healthy volunteers .

Experimental Procedure

The study involved a single-center, open-label, randomized, single-dose pharmacokinetic study. The maximum plasma concentration and area under the concentration-time curve were measured to assess the drug’s bioavailability.

Results

The study found that the compound exhibited linear pharmacokinetics over a certain dosage range and that a significant portion of the drug was excreted in the urine within 24 hours, demonstrating its effective elimination from the body .

Pharmaco-Metabolomic Study

4,7-seco-Tebipenemoic Acid Pivoxil: has also been the subject of pharmaco-metabolomic studies to understand its metabolic pathways and identify potential ethnic differences in metabolism .

Experimental Procedure

The study included urine pharmaco-metabolomic analysis to reveal metabolic interruptions and metabolite information post-administration.

Results

The analysis identified several urine metabolites, indicating differences in metabolites among the Chinese and Japanese populations, which could be crucial for personalized medicine approaches .

Bioequivalence in Different Ethnic Populations

Research has been conducted to establish the bioequivalence of 4,7-seco-Tebipenemoic Acid Pivoxil in different ethnic populations, focusing on its pharmacokinetic parameters .

Experimental Procedure

The studies typically involve comparing the pharmacokinetics of the compound in different ethnic groups to understand how genetic factors may influence drug metabolism and efficacy.

Results

The findings suggest that the compound is bioequivalent across different populations, with minor variations that could guide dosage adjustments for specific ethnic groups .

Pediatric Infections

The compound’s application extends to treating pediatric infections, particularly in Japan, where it has been approved for use in children suffering from pneumonia, otitis media, and sinusitis .

Experimental Procedure

Pediatric studies often involve assessing the safety and efficacy of the drug in children, with a focus on age-appropriate dosing and administration forms.

Results

The studies have shown that 4,7-seco-Tebipenemoic Acid Pivoxil is safe and effective for use in pediatric patients, providing a valuable option for treating bacterial infections in this vulnerable population .

Antimicrobial Resistance Studies

4,7-seco-Tebipenemoic Acid Pivoxil: is also researched for its role in combating antimicrobial resistance, a growing concern in global health .

Experimental Procedure

Studies in this field typically involve testing the compound against various drug-resistant bacterial strains to evaluate its efficacy in overcoming resistance mechanisms.

Results

The results have been promising, showing that 4,7-seco-Tebipenemoic Acid Pivoxil retains its effectiveness against several resistant bacteria, making it a potent tool in the fight against antibiotic-resistant infections .

特性

| { "Design of the Synthesis Pathway": "The synthesis of 4,7-seco-Tebipenemoic Acid Pivoxil involves the reaction of Tebipenem with Pivoxil in the presence of a base. The seco-acid is then obtained by hydrolysis of the lactone ring.", "Starting Materials": [ "Tebipenem", "Pivoxil", "Base", "Solvent" ], "Reaction": [ "Step 1: Tebipenem and Pivoxil are dissolved in a suitable solvent.", "Step 2: A base is added to the reaction mixture to initiate the reaction.", "Step 3: The reaction mixture is stirred at a suitable temperature for a specific time.", "Step 4: The seco-acid intermediate is obtained by hydrolysis of the lactone ring.", "Step 5: The seco-acid intermediate is then esterified with Pivoxil to obtain the final product, 4,7-seco-Tebipenemoic Acid Pivoxil." ] } | |

CAS番号 |

1380688-27-6 |

製品名 |

4,7-seco-Tebipenemoic Acid Pivoxil |

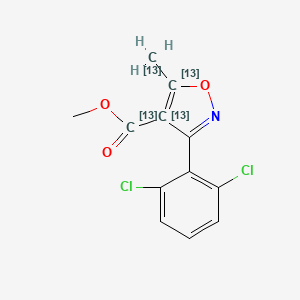

分子式 |

C22H33N3O7S2 |

分子量 |

515.64 |

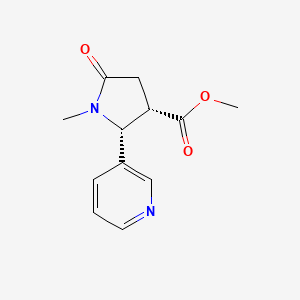

IUPAC名 |

(2S,3R)-2-[(2S,3R)-4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-5-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C22H33N3O7S2/c1-11-15(14(12(2)26)18(27)28)24-16(19(29)31-10-32-20(30)22(3,4)5)17(11)34-13-8-25(9-13)21-23-6-7-33-21/h11-15,24,26H,6-10H2,1-5H3,(H,27,28)/t11-,12-,14-,15-/m1/s1 |

InChIキー |

XRCZSPQKQSSDGX-QHSBEEBCSA-N |

SMILES |

CC1C(NC(=C1SC2CN(C2)C3=NCCS3)C(=O)OCOC(=O)C(C)(C)C)C(C(C)O)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。